3-Isopropylisoxazole-4-carboxylic acid
Overview
Description
3-Isopropylisoxazole-4-carboxylic acid is a heterocyclic compound containing an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-2-methylpropanoic acid with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophilic substitution reactions may use reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Isopropylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Isopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Oxazole-4-carboxylic acid: Lacks the propan-2-yl group, leading to different chemical and biological properties.
2-Methyl-1,2-oxazole-4-carboxylic acid: Contains a methyl group instead of a propan-2-yl group, affecting its reactivity and applications.
Uniqueness
3-Isopropylisoxazole-4-carboxylic acid is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
3-propan-2-yl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)3-11-8-6/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQNYEYWCMGWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368177-31-4 | |
Record name | 3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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